molecular formula C17H22F3NO3 B13778123 tert-butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate

tert-butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate

Cat. No.: B13778123
M. Wt: 345.36 g/mol
InChI Key: RUIJEEAQKYFWIF-UHFFFAOYSA-N
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Description

tert-Butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate is a chemical compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable component in various scientific and industrial applications.

Preparation Methods

The synthesis of tert-butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with 3-(trifluoromethyl)phenol under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

tert-Butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

tert-Butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate can be compared with other similar compounds, such as:

The unique combination of the trifluoromethyl and phenoxy groups in this compound contributes to its distinct chemical properties and wide range of applications.

Properties

Molecular Formula

C17H22F3NO3

Molecular Weight

345.36 g/mol

IUPAC Name

tert-butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate

InChI

InChI=1S/C17H22F3NO3/c1-16(2,3)24-15(22)21-9-5-8-14(11-21)23-13-7-4-6-12(10-13)17(18,19)20/h4,6-7,10,14H,5,8-9,11H2,1-3H3

InChI Key

RUIJEEAQKYFWIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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